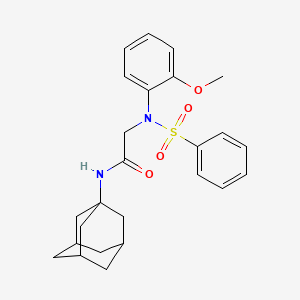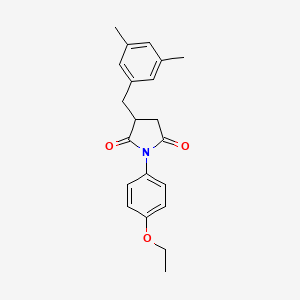
N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-adamantyl-N2-(2-methoxyphenyl)-N2-(phenylsulfonyl)glycinamide, commonly known as ADX-47273, is a selective and potent positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
ADX-47273 selectively modulates the activity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. It binds to a specific allosteric site on the receptor, leading to an increase in the affinity of N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for its endogenous ligand, glutamate. This results in the enhancement of synaptic transmission and the activation of downstream signaling pathways, which ultimately lead to the observed physiological and behavioral effects.
Biochemical and Physiological Effects
ADX-47273 has been shown to have several biochemical and physiological effects. It enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex. It also increases the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. Additionally, it reduces the release of corticotropin-releasing hormone (CRH), a stress hormone that has been implicated in anxiety and depression.
実験室実験の利点と制限
ADX-47273 has several advantages for lab experiments. It is highly selective for N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, it has some limitations as well. It can only be used in experiments involving N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, limiting its applicability to other research areas. Additionally, its potency and efficacy may vary depending on the experimental conditions, making it necessary to optimize the dose and administration route for each experiment.
将来の方向性
ADX-47273 has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. Further studies are needed to elucidate the underlying mechanisms and potential therapeutic implications. Additionally, its potential use as a tool compound for studying N~1~-1-adamantyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide signaling and function in various physiological and pathological conditions warrants further investigation.
合成法
The synthesis of ADX-47273 involves several steps, including the formation of the adamantyl group, the coupling of the sulfonyl chloride with the amine, and the final coupling of the methoxyphenyl group with the amine. The synthesis method was first described in a patent filed by Addex Therapeutics in 2008.
科学的研究の応用
ADX-47273 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and prevent relapse in drug-seeking behavior in preclinical studies. Clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-23-10-6-5-9-22(23)27(32(29,30)21-7-3-2-4-8-21)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUUXXLWQSOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6077308 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine](/img/structure/B5182016.png)
![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![4-[(anilinocarbonyl)amino]-N-{4-[(anilinocarbonyl)amino]phenyl}benzamide](/img/structure/B5182082.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
![3-(3,4-dimethoxyphenyl)-5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-oxadiazole](/img/structure/B5182093.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)